molecular formula C8H5BrClNS2 B578154 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole CAS No. 1226808-55-4

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole

Cat. No.: B578154
CAS No.: 1226808-55-4
M. Wt: 294.609
InChI Key: MOSAQWDATOOVIX-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H5BrClNS2. It is a derivative of benzothiazole, characterized by the presence of bromine, chlorine, and a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole typically involves the reaction of 4-bromo-6-chloro-2-aminobenzothiazole with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole varies depending on its application:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-2-(methylsulfinyl)benzo[d]thiazole
  • 4-Bromo-6-chloro-2-(methylsulfonyl)benzo[d]thiazole
  • 6-Bromo-2-methylbenzo[d]thiazole

Uniqueness: 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-bromo-6-chloro-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS2/c1-12-8-11-7-5(9)2-4(10)3-6(7)13-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAQWDATOOVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682008
Record name 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-55-4
Record name 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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